molecular formula C9H6BrNO3 B1410667 2-Bromo-5-cyano-4-methoxybenzoic acid CAS No. 1805186-82-6

2-Bromo-5-cyano-4-methoxybenzoic acid

Cat. No.: B1410667
CAS No.: 1805186-82-6
M. Wt: 256.05 g/mol
InChI Key: BGRINNFMBWYHKO-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring bromine (Br), cyano (CN), and methoxy (OCH₃) functional groups at positions 2, 5, and 4, respectively, on the aromatic ring. The bromine atom enhances electrophilic substitution resistance, the cyano group increases acidity via electron withdrawal, and the methoxy group contributes to solubility in polar solvents . Such compounds are typically utilized in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Properties

IUPAC Name

2-bromo-5-cyano-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-3-7(10)6(9(12)13)2-5(8)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRINNFMBWYHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-4-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-cyano-4-methoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Formation of substituted derivatives such as 2-amino-5-cyano-4-methoxybenzoic acid.

    Reduction: Formation of 2-bromo-5-amino-4-methoxybenzoic acid.

    Oxidation: Formation of 2-bromo-5-cyano-4-carboxybenzoic acid.

Scientific Research Applications

2-Bromo-5-cyano-4-methoxybenzoic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby altering their function.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between 2-bromo-5-cyano-4-methoxybenzoic acid and its closest analogs based on substituent variations and inferred properties:

Compound Name CAS Number Substituents Key Properties/Applications References
2-Amino-5-bromo-4-methoxybenzoic acid 169045-04-9 -NH₂ (position 2), -Br, -OCH₃ Higher basicity; potential peptide coupling agent
2-Bromo-5-hydroxy-4-methoxybenzoic acid 121936-68-3 -OH (position 5), -Br, -OCH₃ Lower acidity (vs. cyano); redox-active
Methyl 4-amino-5-bromo-2-methoxybenzoate 111049-68-4 -COOCH₃ (ester), -NH₂, -Br, -OCH₃ Ester group reduces solubility in water
5-Bromo-2-methoxy-4-methylbenzoic acid 90326-61-7 -CH₃ (position 4), -Br, -OCH₃ Increased lipophilicity; agrochemical use
5-Bromo-2,4-dimethoxybenzoic acid 32246-20-1 -OCH₃ (positions 2 and 4), -Br Enhanced solubility in organic solvents

Functional Group Impact Analysis

  • Cyano vs. Amino/Hydroxy Groups: The cyano group in the target compound significantly lowers the pKa of the carboxylic acid (compared to amino or hydroxy analogs), making it more acidic and reactive in nucleophilic reactions .
  • Ester vs. Carboxylic Acid : Methyl esters (e.g., CAS 111049-68-4) are less polar and more volatile, favoring use in gas-phase reactions, whereas the carboxylic acid form is preferred in aqueous-phase syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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